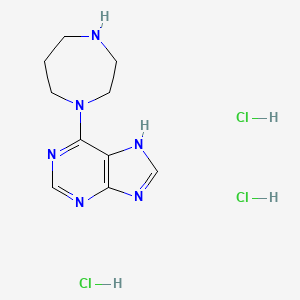

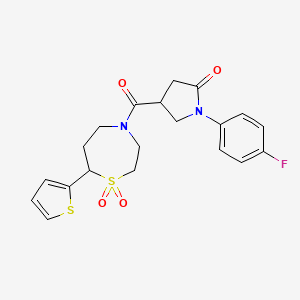

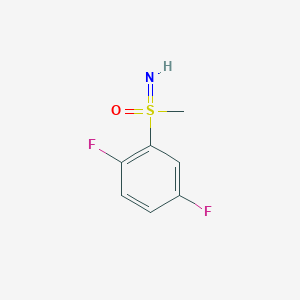

6-(1,4-diazepan-1-yl)-9H-purine trihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 6-(1,4-diazepan-1-yl)-9H-purine trihydrochloride is not directly discussed in the provided papers. However, the papers do provide insights into the synthesis and structural analysis of related purine derivatives, which can be informative for understanding similar compounds. The first paper discusses the structure and synthesis of 6-(substituted-imidazol-1-yl)purines, which are purine derivatives with various azolyl groups attached at the C6 position of the purine ring . The second paper introduces a novel polyheterocyclic compound, 6H-furo[3,2-f]pyrrolo[1,2-d][1,4]diazepine, which includes a diazepine ring, a feature that is also present in the compound of interest .

Synthesis Analysis

The synthesis of related purine derivatives is detailed in the first paper, where 6-(azolyl)purines are synthesized from base and nucleoside starting materials . The process involves a modified Appel reaction, which is a method used to introduce various substituents to the purine ring. Although the specific synthesis of 6-(1,4-diazepan-1-yl)-9H-purine trihydrochloride is not described, the methodologies presented could potentially be adapted for its synthesis, considering the similarities in the chemical structure.

Molecular Structure Analysis

The molecular structure of 6-(azolyl)purine derivatives is analyzed in the first paper, where X-ray crystallography reveals coplanar conformations of the purine and appended azolyl rings . However, when the purine and imidazole rings are not coplanar, as in some derivatives, there is a significant twist angle, which affects the shielding effect above the N7 atom of the purine ring. This information is crucial for understanding the electronic and steric properties of the purine derivatives, which could be extrapolated to the compound of interest.

Chemical Reactions Analysis

The first paper does not provide specific details on the chemical reactions of the synthesized purine derivatives . However, the synthesis process itself involves nucleophilic aromatic substitution (S(N)Ar) and solvolysis reactions, which are common in the chemistry of purine compounds. These reactions are important for functionalizing the purine ring and could be relevant for the compound of interest when considering its potential reactivity.

Physical and Chemical Properties Analysis

Neither paper directly addresses the physical and chemical properties of 6-(1,4-diazepan-1-yl)-9H-purine trihydrochloride . However, the structural analysis provided in the first paper suggests that the electronic properties of the purine derivatives are influenced by the conformation and substituents on the purine ring . These properties would likely affect the solubility, stability, and reactivity of the compound of interest, although specific details would require empirical data.

科学的研究の応用

Synthesis and Biological Activity

- The synthesis of pyrimidinodiazepines aims to explore their biological activity by coupling with sugar moieties, given their known antiviral and anticancer properties. This approach is based on the formation of fused diazepine rings from the condensation of 1,2-diamine with 1,3-dicarbonyl compounds, highlighting the chemical versatility and potential therapeutic applications of diazepine derivatives (K. Srinivas et al., 2001).

Novel Syntheses of Purine Analogues

- A novel synthesis of a ring-expanded purine and its nucleoside analogue, featuring the imidazo[4,5-e][1,3]diazepine ring skeleton, showcases the structural manipulation capabilities for creating purine analogues with potential biological activities. These synthesized compounds are anticipated to be planar and aromatic, as predicted by molecular modeling, suggesting applications in drug design (L. Wang et al., 1994).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

6-(1,4-diazepan-1-yl)-7H-purine;trihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6.3ClH/c1-2-11-3-5-16(4-1)10-8-9(13-6-12-8)14-7-15-10;;;/h6-7,11H,1-5H2,(H,12,13,14,15);3*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOZDSZSTMVRTQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=NC=NC3=C2NC=N3.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl3N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(1,4-diazepan-1-yl)-9H-purine trihydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2520545.png)

![N-[1-(2-furoyl)piperidin-4-yl]-4-methylbenzenesulfonamide](/img/structure/B2520549.png)

![8-amino-1H-pyrazolo[4,3-c]quinolin-3(2H)-one](/img/structure/B2520550.png)

![N-(2-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2520561.png)

![1-(4,7-Dimethylbenzo[d]thiazol-2-yl)-3-isopropylurea](/img/structure/B2520563.png)

![1'-Methyl-1,1-dioxo-3-phenylspiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2520564.png)